

4-Amino-6-hydroxypyrimidine: A Technical Overview of its Chemical Properties and Structure

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Compound of Interest

Compound Name: 4-Amino-6-hydroxypyrimidine

Cat. No.: B372064

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Introduction

4-Amino-6-hydroxypyrimidine, also known as 6-aminopyrimidin-4-ol, is a heterocyclic organic compound that serves as a vital building block in medicinal and agricultural chemistry.^[1] Its pyrimidine core is a fundamental component of nucleobases, making its derivatives significant in the study of biological processes and the development of therapeutic agents. This document provides an in-depth guide to the chemical properties, structure, synthesis, and spectral characteristics of **4-Amino-6-hydroxypyrimidine**, tailored for researchers and professionals in drug development and chemical synthesis.

Chemical and Physical Properties

4-Amino-6-hydroxypyrimidine is typically a white to off-white crystalline powder.^[1] Its key chemical identifiers and physical properties are summarized below, providing a foundational dataset for experimental design and chemical handling.

Table 1: Chemical Identifiers and Properties

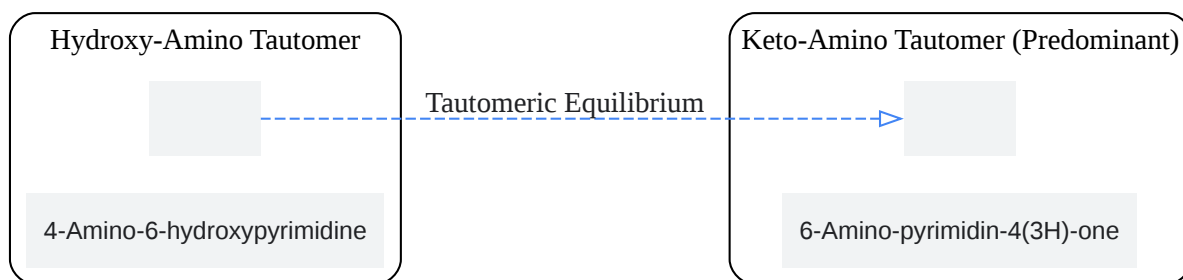
| Property | Value | Reference |
|-------------------|---|--------------|
| IUPAC Name | 6-amino-1H-pyrimidin-4-one | [2] |
| Synonyms | 6-Amino-4-pyrimidinol, 6-Amino-4(1H)-pyrimidinone | [1][2] |
| CAS Number | 1193-22-2 | [1][3][4] |
| Molecular Formula | C ₄ H ₅ N ₃ O | [1][3][4][5] |
| Molecular Weight | 111.10 g/mol | [1][2][4] |
| InChI Key | HFMLLTVMFEQRE-UHFFFAOYSA-N | [2] |
| SMILES | <chem>NC1=CC(=O)N=CN1</chem> | [2] |

Table 2: Physical and Handling Properties

| Property | Value | Reference |
|---------------------|---|-----------|
| Melting Point | 262-265 °C | [1][2][5] |
| Appearance | White to orange to green crystalline powder | [1] |
| Solubility | Slightly soluble in water; Soluble in DMSO | [3][5] |
| Storage Temperature | 2-8 °C; Long-term at -20°C | [1][5] |

Chemical Structure and Tautomerism

Like many hydroxypyrimidines, **4-Amino-6-hydroxypyrimidine** exists in tautomeric forms due to proton migration.[6][7] The primary equilibrium is between the hydroxy-amino form (pyrimidinol) and the more stable keto-amino form (pyrimidinone).[6][7][8] The keto tautomer is generally predominant in the solid state.[6] Understanding this tautomerism is critical as it influences the molecule's reactivity and its interactions in biological systems.



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Caption: Tautomeric equilibrium of **4-Amino-6-hydroxypyrimidine**.

Experimental Protocols

Synthesis of 4-Amino-6-hydroxypyrimidine

A documented method for producing **4-amino-6-hydroxypyrimidine** involves the reaction of an ester of β -amino- β -alkoxyacrylic acid with ammonia, followed by cyclization with formamide. [9]

Materials:

- Methyl- β -amino- β -methoxyacrylate hydrochloride
- Methanol
- Ammonia gas
- Formamide
- Sodium methoxide
- Water

Reaction Procedure:

- A solution of 33.5 grams of methyl- β -amino- β -methoxyacrylate hydrochloride in 500 ml of methanol is prepared in a suitable reaction vessel.[9]
- The solution is saturated with ammonia gas, and the vessel is sealed and maintained at room temperature for 5 days.[9]
- 13.5 grams of formamide and a methanol solution containing 21.6 grams of sodium methoxide are added to the vessel.[9]
- The reaction mixture is boiled under reflux for 24 hours.[9]

Purification and Recovery (Ion-Exchange Chromatography):

- Following the reaction, water is added to dissolve any separated crystals, bringing the total volume to 3 liters.[9]
- The resulting solution is passed through a column containing 500 ml of a cation exchanger (H^+ form), such as Amberlite IR-120.[9]
- The exchanger is washed with water.[9]
- The product, **4-amino-6-hydroxypyrimidine**, is eluted from the exchanger using a 2 N aqueous solution of ammonia.[9]
- The eluate is concentrated under reduced pressure to yield the free **4-amino-6-hydroxypyrimidine**. [9] Identity can be confirmed using ultraviolet absorption curves, paper chromatography, and elementary analysis.[9]

Spectral Data

Spectral analysis is essential for the structural elucidation and purity assessment of **4-Amino-6-hydroxypyrimidine**. While a comprehensive public database of its spectra is not readily available, data for structurally similar compounds provide insight into expected spectral characteristics.

- 1H and ^{13}C NMR: Nuclear Magnetic Resonance spectroscopy for pyrimidine derivatives reveals characteristic shifts for the ring protons and carbons. For a related compound, 4-amino-6-hydroxy-2-methylpyrimidine, distinct signals are observed for the methyl group, the

ring proton, and the ring carbons.[10] Similar characteristic peaks would be expected for the title compound.

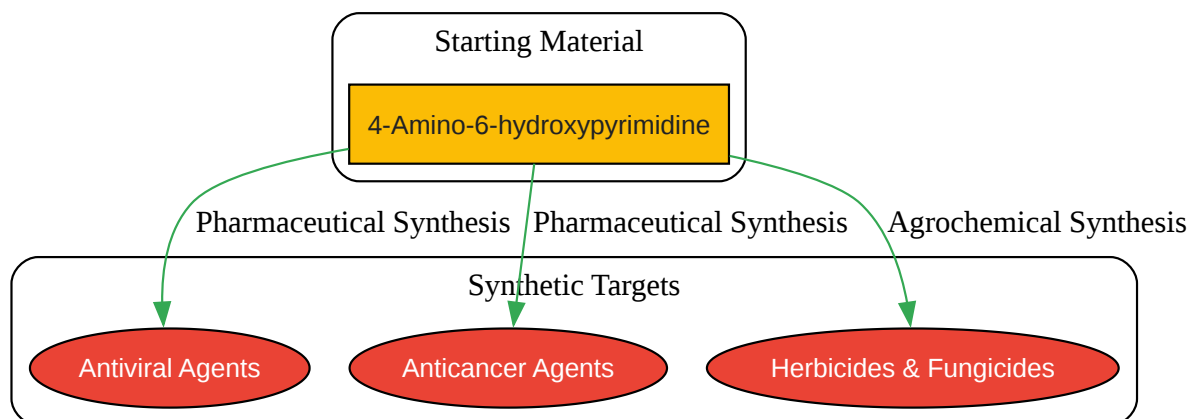
- Infrared (IR) Spectroscopy: IR spectra of pyrimidinones typically show strong absorption bands corresponding to C=O (keto) stretching, N-H stretching (amino and ring), and C=N/C=C ring stretching vibrations.[11][12]
- UV-Visible Spectroscopy: The UV absorption spectrum is useful for confirming the pyrimidine ring structure.[9] Pyrimidine derivatives typically exhibit strong absorption bands in the 200-300 nm range, corresponding to $\pi \rightarrow \pi^*$ electronic transitions within the aromatic system.[11][13]

Applications in Research and Development

4-Amino-6-hydroxypyrimidine is a versatile precursor in the synthesis of more complex molecules, particularly in the pharmaceutical and agricultural sectors.[1]

Key Application Areas:

- Pharmaceutical Development: It serves as a key intermediate in the synthesis of antiviral and anticancer agents.[1] Its structure is a scaffold for developing nucleoside analogs and other biologically active molecules.[1]
- Agrochemicals: The compound is utilized in the formulation of herbicides and fungicides, contributing to crop protection.[1]
- Biochemical Research: It is used to study enzyme activity and metabolic pathways.[1] For instance, the related compound 2,4-Diamino-6-hydroxypyrimidine is a known inhibitor of GTP cyclohydrolase I, the rate-limiting enzyme in the de novo synthesis of tetrahydrobiopterin (BH4).[14][15][16]



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Caption: Role as a precursor in chemical synthesis.

Conclusion

4-Amino-6-hydroxypyrimidine is a molecule of significant interest due to its fundamental structure and broad applicability as a synthetic intermediate. Its rich chemistry, characterized by tautomeric equilibria and versatile reactivity, makes it a valuable tool for researchers in medicinal chemistry, drug discovery, and agricultural science. A thorough understanding of its properties, as outlined in this guide, is crucial for its effective utilization in developing novel and impactful chemical entities.

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